

Application Notes and Protocols: Synthesis and Purification of ISAM-140

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ISAM-140 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR), with a Ki value of 3.49 nM.[1] As an A2BAR antagonist, **ISAM-140** is a valuable tool for studying the physiological and pathological roles of this receptor. The A2B receptor is a G protein-coupled receptor (GPCR) involved in various cellular processes, and its dysregulation has been implicated in conditions such as inflammation, fibrosis, and cancer. This document provides a detailed protocol for the synthesis and purification of **ISAM-140**, intended to support research and drug development efforts targeting the A2B adenosine receptor.

Physicochemical and Pharmacological Properties of ISAM-140

A summary of the key quantitative data for **ISAM-140** is presented in the table below for easy reference.



| Property | Value | Reference |
|-----------------------|--|-----------|
| IUPAC Name | Isopropyl 4-(furan-2-yl)-2- methyl-1,4-dihydrobenzo[2] [3]imidazo[1,2-a]pyrimidine-3- carboxylate | |
| Molecular Formula | C19H19N3O3 | _ |
| Molecular Weight | 337.37 g/mol | |
| Binding Affinity (Ki) | 3.49 nM for human A2B adenosine receptor | [1] |
| Appearance | Expected to be a solid | |
| Solubility | Soluble in organic solvents like DMSO and ethanol | [4] |

Experimental Protocols Synthesis of ISAM-140 via Biginelli-type Reaction

The synthesis of **ISAM-140** is achieved through a one-pot, three-component Biginelli-type reaction. This reaction involves the condensation of 2-aminobenzimidazole, furfural, and isopropyl acetoacetate.

Materials and Reagents:

- 2-aminobenzimidazole
- Furfural
- Isopropyl acetoacetate
- Catalyst (e.g., ZnCl2, p-toluenesulfonic acid, or a Brønsted acidic ionic liquid)
- Solvent (e.g., Ethanol, Acetonitrile, or solvent-free conditions)
- · Round-bottom flask



- Reflux condenser
- Magnetic stirrer and hotplate
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
- TLC developing chamber
- UV lamp for visualization

Procedure:

- Reaction Setup: To a clean, dry round-bottom flask, add 2-aminobenzimidazole (1.0 mmol), furfural (1.0 mmol), and isopropyl acetoacetate (1.2 mmol).
- Solvent and Catalyst Addition: Add the chosen solvent (e.g., 10 mL of ethanol) and a catalytic amount of the selected acid catalyst (e.g., 0.1 mmol of ZnCl2).
- Reaction Conditions: The reaction mixture is then stirred at an elevated temperature.
 Depending on the catalyst and solvent system, this can range from refluxing in ethanol (approximately 78°C) to heating under solvent-free conditions at 80-100°C.
- Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system for TLC would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. If the product
 precipitates, it can be collected by filtration. Otherwise, the solvent is removed under
 reduced pressure using a rotary evaporator. The resulting crude residue is then taken
 forward for purification.

Purification of ISAM-140 by Column Chromatography

The crude **ISAM-140** is purified using silica gel column chromatography to obtain the final product with high purity.

Materials and Reagents:



- Crude **ISAM-140**
- Silica gel (60-120 mesh) for column chromatography
- Eluent: A mixture of hexane and ethyl acetate
- Glass column for chromatography
- Cotton wool or fritted disc
- Collection tubes or flasks
- TLC plates and chamber for fraction analysis

Procedure:

- Column Packing: A glass column is packed with a slurry of silica gel in hexane. The column should be packed uniformly to avoid channeling.
- Sample Loading: The crude **ISAM-140** is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and loaded onto the top of the silica gel bed. Alternatively, for less soluble compounds, dry loading can be performed by adsorbing the crude product onto a small amount of silica gel and then adding it to the column.
- Elution: The column is eluted with a hexane/ethyl acetate solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of the product from impurities. The ideal starting polarity should be determined by prior TLC analysis of the crude mixture.
- Fraction Collection: Fractions are collected in separate tubes as the eluent passes through the column.
- Fraction Analysis: Each fraction is analyzed by TLC to identify the fractions containing the
 pure ISAM-140. Fractions with the same single spot corresponding to the product's Rf value
 are combined.
- Solvent Evaporation: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified ISAM-140. The final product should be dried under

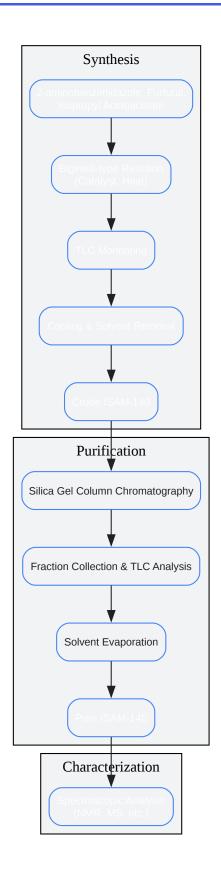


vacuum to remove any residual solvent.

Visualizations Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of **ISAM-140**.





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Caption: Workflow for ISAM-140 Synthesis and Purification.

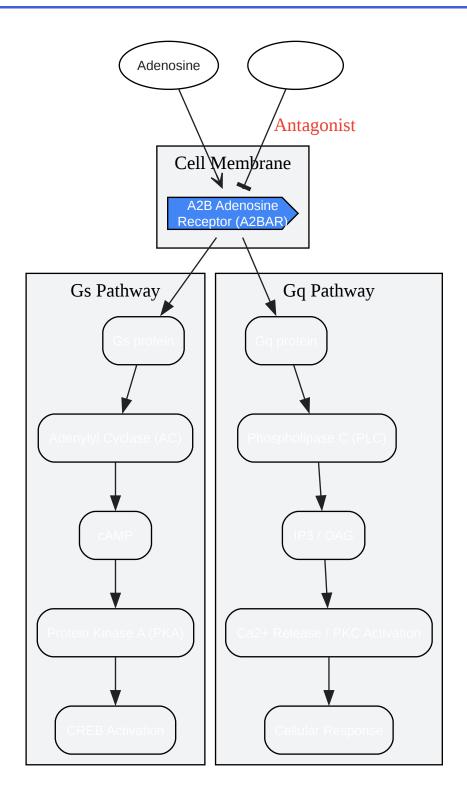




Signaling Pathway of A2B Adenosine Receptor and Inhibition by ISAM-140

ISAM-140 acts as an antagonist at the A2B adenosine receptor. The diagram below depicts the downstream signaling pathways initiated by adenosine binding to the A2BAR and how **ISAM-140** blocks these effects.





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Caption: ISAM-140 Antagonism of A2BAR Signaling Pathways.



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